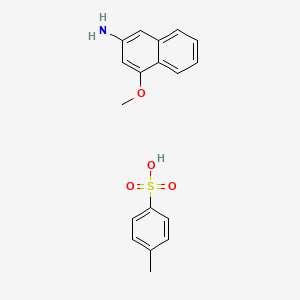

4-Methoxy-2-naphthylamine p-toluenesulfonate salt

Description

Properties

IUPAC Name |

4-methoxynaphthalen-2-amine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.C7H8O3S/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-7H,12H2,1H3;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFOEBFXDMCEHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC(=CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53863-75-5 | |

| Record name | 4-Methoxy-2-naphthylamine p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-naphthylamine p-toluenesulfonate salt typically involves the following steps:

Nitration: The starting material, 2-naphthol, undergoes nitration to form 4-methoxy-2-nitronaphthalene.

Reduction: The nitro group in 4-methoxy-2-nitronaphthalene is reduced to form 4-methoxy-2-naphthylamine.

Salt Formation: The final step involves the reaction of 4-methoxy-2-naphthylamine with p-toluenesulfonic acid to form the p-toluenesulfonate salt.

Industrial Production Methods

Industrial production of 4-Methoxy-2-naphthylamine p-toluenesulfonate salt follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-naphthylamine p-toluenesulfonate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-Methoxy-2-naphthylamine p-toluenesulfonate salt has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-naphthylamine p-toluenesulfonate salt involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The methoxy and amine groups play crucial roles in binding to active sites of enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Methoxy-oligo(ethylene glycol) p-toluenesulfonates (2a–4a)

These compounds, synthesized via tosylation of methoxy-oligo(ethylene glycols) (), share the tosylate anion but differ in the cationic moiety. Key distinctions include:

| Property | 4-Methoxy-2-naphthylamine Tosylate | Methoxy-oligo(ethylene glycol) Tosylates (2a–4a) |

|---|---|---|

| Structure | Aromatic naphthylamine cation | Polyethylene glycol (PEG) chains (2–5 units) |

| Physical State | Solid (mp 238–240°C) | Colorless oils |

| Molecular Weight | 345.41 g/mol | 319.12–451.20 g/mol (varies with PEG length) |

| Application | Histochemical enzyme substrate | Synthetic intermediates for nucleophilic substitutions |

The glycol tosylates exhibit high solubility in organic solvents (e.g., DCM, acetone) due to their flexible PEG chains, whereas the naphthylamine derivative’s aromatic structure contributes to its solid state and lower solubility in non-polar solvents.

2.1.2 Sodium p-toluenesulfonate

A simpler tosylate salt (CAS 657-84-1) with the formula CH₃C₆H₄SO₃Na (MW 194.18 g/mol). Unlike the target compound, it lacks a bioactive cation and is used as a hydrotropic agent or phase modifier in polymer solutions ().

Reactivity and Biochemical Efficacy

- Coupling Rate with Diazonium Salts :

The 4-methoxy group on the naphthylamine moiety accelerates coupling with tetrazotized diorthoanisidine by 40× compared to unsubstituted 2-naphthylamine, making it superior for histochemical localization .

Biological Activity

Introduction

4-Methoxy-2-naphthylamine p-toluenesulfonate salt (CAS No. 53863-75-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

The compound is characterized by the presence of a methoxy group on the naphthalene ring and a p-toluenesulfonate moiety, which influences its solubility and biological interactions. The molecular weight of 4-Methoxy-2-naphthylamine p-toluenesulfonate salt is approximately 268.35 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N1O3S |

| Molecular Weight | 268.35 g/mol |

| CAS Number | 53863-75-5 |

Anticancer Properties

Recent studies have indicated that naphthalene derivatives, including those similar to 4-Methoxy-2-naphthylamine, exhibit significant anticancer activity. Research has shown that compounds with naphthoquinone cores can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules such as NF-κB and STAT3, and by promoting reactive oxygen species (ROS) production .

Case Study: Anticancer Activity in NSCLC

In a study evaluating the anticancer effects of naphthoquinone derivatives on non-small cell lung cancer (NSCLC) cells, it was found that certain derivatives exhibited selective cytotoxicity against cancerous A549 cells while sparing normal Vero cells. The compounds were assessed using MTT assays, revealing that some derivatives reduced cell viability by over 50% at concentrations as low as 25 µM . This suggests that modifications to the naphthalene structure can enhance anticancer efficacy.

The biological activity of 4-Methoxy-2-naphthylamine p-toluenesulfonate salt may be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in tumor progression and inflammation.

- Induction of Apoptosis : By generating ROS and disrupting mitochondrial function, it can lead to programmed cell death in cancer cells.

- Modulation of Gene Expression : It may downregulate oncogenes and upregulate tumor suppressor genes, affecting cellular proliferation and survival.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Naphthalene derivatives have demonstrated efficacy against various bacterial strains, suggesting that 4-Methoxy-2-naphthylamine p-toluenesulfonate salt may possess similar activities. Further studies are required to elucidate its spectrum of activity and mechanisms against specific pathogens.

Comparative Studies

A comparative analysis with other naphthalene derivatives has shown that structural modifications significantly influence biological activity:

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity |

|---|---|---|

| 4-Methoxy-2-naphthylamine | 25 | Moderate |

| Naphthoquinone Derivative A | 12.5 | High |

| Naphthoquinone Derivative B | 30 | Low |

This table illustrates how variations in chemical structure can lead to differences in biological efficacy.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-methoxy-2-naphthylamine p-toluenesulfonate salt with high purity?

- Methodological Answer : Synthesis typically involves coupling 4-methoxy-2-naphthylamine with p-toluenesulfonic acid under controlled conditions. Key steps include:

- Solvent Selection : Use anhydrous solvents (e.g., methanol or dichloromethane) to prevent side reactions.

- Stoichiometry : Maintain a 1:1 molar ratio of the amine to p-toluenesulfonic acid to avoid excess reactants.

- Crystallization : Recrystallization from hot ethanol/water mixtures improves purity (>98% by HPLC) .

- Chiral Purity : If isomers exist, chiral column chromatography (e.g., using cellulose-based CSPs) ensures enantiomeric excess (>99% ee) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .

- Handling : Use silanized glassware (e.g., treated with 5% dimethyldichlorosilane) to minimize adsorption losses .

- Stability Table :

| Condition | Stability Duration | Degradation Products |

|---|---|---|

| -20°C (dry) | >12 months | None detected |

| 25°C (ambient) | ~1 month | Sulfonic acid byproducts |

| 40°C (humid) | <1 week | Amine decomposition |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .

- Structural Confirmation :

- NMR : H and C NMR to confirm aromatic protons (δ 6.8–7.5 ppm) and sulfonate groups (δ ~120 ppm for F NMR if fluorinated analogs exist) .

- Mass Spectrometry : ESI-MS in negative ion mode for sulfonate detection (m/z ~215 for p-toluenesulfonate fragment) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity and pH variations. A systematic approach includes:

- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 3–10).

- pH-Dependent Studies : The sulfonate group enhances solubility in basic conditions (pH >8), while the amine moiety dominates in acidic media (pH <4) .

- Example Data :

| Solvent | Solubility (mg/mL) | pH |

|---|---|---|

| DMSO | 50 | - |

| Water (pH 7) | 2.1 | 7.0 |

| Water (pH 9) | 12.5 | 9.0 |

Q. What strategies mitigate interference from matrix effects when quantifying this compound in biological samples?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc). Conditioning with methanol/water (2 mL each) improves recovery rates (~85%) .

- Internal Standards : Spike with deuterated analogs (e.g., 4-chloro-3-methylphenol-d2) to correct for ionization efficiency shifts in LC-MS .

- Matrix Calibration : Prepare calibration curves in blank matrix (e.g., plasma or urine) to account for ion suppression/enhancement.

Q. How does the electronic structure of the naphthylamine moiety influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The methoxy group at position 4 donates electron density via resonance, activating the naphthylamine for electrophilic substitution.

- Experimental Design :

- Substitution Reactions : React with aryl halides under Pd catalysis (e.g., Suzuki-Miyaura coupling).

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to track C-N bond formation rates .

- Computational Support : DFT calculations (B3LYP/6-31G*) predict electron density distribution at the amino group (Fukui indices >0.2) .

Q. What are the challenges in studying the compound’s stability under oxidative conditions, and how can they be addressed?

- Methodological Answer :

- Oxidative Pathways : The amine group is prone to oxidation, forming nitroso or nitro derivatives.

- Stabilization Strategies :

- Antioxidants : Add 0.1% BHT to reaction mixtures to inhibit radical-mediated oxidation .

- Oxygen-Free Environment : Conduct reactions under nitrogen/argon with degassed solvents.

- Degradation Profiling : Use LC-QTOF-MS to identify oxidation products (e.g., m/z +16 for hydroxylamine intermediates) .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s fluorescence properties. How can researchers reconcile these findings?

- Methodological Answer : Fluorescence intensity depends on aggregation state and solvent polarity.

- Aggregation Studies : Compare emission spectra in monomeric (dilute DMSO) vs. aggregated (aqueous) states.

- Solvent Effects : Test in aprotic (acetonitrile) vs. protic (ethanol) solvents.

- Example Data :

| Solvent | λem (nm) | Quantum Yield |

|---|---|---|

| DMSO | 420 | 0.45 |

| Water | 450 | 0.12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.